1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Drug Design Physicochemical Property Lipophilicity

1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde (CAS 304693-70-7) is an N1-substituted pyrazole-4-carbaldehyde derivative featuring a 2-methoxyethyl side chain. It serves as a versatile synthetic intermediate, particularly valued for its reactive aldehyde functionality and the pyrazole core, which is a privileged scaffold in medicinal chemistry and agrochemical development.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 304693-70-7
Cat. No. B1593159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde
CAS304693-70-7
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCOCCN1C=C(C=N1)C=O
InChIInChI=1S/C7H10N2O2/c1-11-3-2-9-5-7(6-10)4-8-9/h4-6H,2-3H2,1H3
InChIKeyOZCYWOQGSFDUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde (CAS 304693-70-7) — A Pyrazole Building Block with Balanced Physicochemical and Synthetic Properties


1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde (CAS 304693-70-7) is an N1-substituted pyrazole-4-carbaldehyde derivative featuring a 2-methoxyethyl side chain. It serves as a versatile synthetic intermediate, particularly valued for its reactive aldehyde functionality and the pyrazole core, which is a privileged scaffold in medicinal chemistry and agrochemical development [1]. The compound is characterized by a molecular formula of C₇H₁₀N₂O₂, a molecular weight of 154.17 g/mol, a calculated LogP of 0.342, and a polar surface area (PSA) of 44.12 Ų [2]. It is typically supplied with purities of ≥95% or ≥98% and requires storage under inert gas at 2–8 °C to maintain stability .

Synthetic intermediate with reactive aldehyde handle and pyrazole scaffold
Balanced lipophilicity (reported LogP near 0.34) and moderate PSA for ADME optimization studies
High-purity supply (≥98%) with defined refrigerated/inert storage for sensitive transformations

Why 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde Cannot Be Directly Replaced by Other N1-Substituted Pyrazole-4-carbaldehydes


The pyrazole-4-carbaldehyde scaffold is a common building block in drug discovery, but substitution at the N1 position drastically alters physicochemical properties, reactivity, and downstream synthetic utility. Simple N1-alkyl (e.g., methyl, ethyl), N1-aryl (e.g., phenyl), or N1-hydroxyethyl analogs exhibit divergent LogP values, PSA, solubility profiles, and storage stability [1]. These differences directly impact reaction conditions, purification strategies, and the properties of final target molecules. Consequently, generic substitution of 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde with a closely related analog is not a straightforward 1:1 replacement and requires re-optimization of synthetic routes and may lead to altered biological or material performance. The following evidence quantifies the specific points of differentiation that justify preferential selection or procurement of this compound.

N1-alkyl or aryl analogs may shift LogP and PSA, altering reaction conditions and purification strategy
Hydroxyethyl or simple alkyl derivatives may differ in storage stability; oxidation-prone aldehydes may degrade without inert atmosphere
Generic replacement may require re-optimization of synthetic routes and can lead to altered downstream molecular properties

Quantitative Differentiation of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde Against Key Analogs


Optimized Lipophilicity: 1-(2-Methoxyethyl) Analog Offers Intermediate LogP Between Polar and Lipophilic N1-Substituents

The calculated partition coefficient (LogP) of 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde is 0.342 [1]. This value represents a balanced lipophilicity intermediate between highly polar analogs such as 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde (LogP = -0.312) [2] and more lipophilic analogs such as 1-ethyl-1H-pyrazole-4-carbaldehyde (LogP = 0.54) or 1-phenyl-1H-pyrazole-4-carbaldehyde (LogP = 2.19) [3]. The methoxyethyl substituent thus provides a favorable balance of aqueous solubility and membrane permeability, critical for early-stage drug discovery applications.

Lipophilicity (LogP)
Cross-study comparable
Target LogP: 0.34 vs. hydroxyethyl (-0.31), ethyl (0.54), phenyl (2.19)
Intermediate lipophilicity may support balanced permeability and solubility
Predicted LogP values; calculation method not uniformly specified
Drug Design Physicochemical Property Lipophilicity Bioavailability

Enhanced Polar Surface Area: Methoxyethyl Group Increases PSA Over Simple Alkyl Analogs

The polar surface area (PSA) of 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde is 44.12 Ų [1]. This is higher than the PSA of simple N1-alkyl analogs such as 1-methyl-1H-pyrazole-4-carbaldehyde (PSA = 34.89 Ų) [2] and 1-ethyl-1H-pyrazole-4-carbaldehyde (PSA = 34.89 Ų) [3], due to the additional ether oxygen in the side chain. The increased PSA contributes to enhanced aqueous solubility and may influence target binding interactions.

Polar Surface Area
Cross-study comparable
Target PSA: 44.12 Ų vs. methyl/ethyl analogs (34.89 Ų)
Higher PSA may improve solubility without excessive permeability loss
Calculated values; method not uniformly specified
Drug Design Physicochemical Property Polar Surface Area Solubility

Superior Storage Stability and Purity: Target Compound Requires Refrigerated Storage Under Inert Gas, Ensuring Higher Fidelity in Sensitive Applications

1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde is typically offered with a purity of ≥98% [1] and requires storage under inert gas (nitrogen or argon) at 2–8°C . This is a more stringent storage requirement compared to the 1-methyl analog, which is often stored at room temperature . The recommended refrigerated, inert atmosphere storage reflects the aldehyde's sensitivity to oxidation and moisture, and adherence to these conditions ensures that the compound retains high purity and reactivity for critical synthetic steps.

Storage & Purity
Class-level inference
≥98% purity; requires inert gas at 2–8°C
Refrigerated inert storage may reduce oxidative degradation risk
Vendor-specified recommendations; methyl analog does not universally require this
Chemical Procurement Stability Storage Purity

Documented Utility in Patented Drug Discovery Programs: 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde Appears as a Key Intermediate in SmithKline Beecham Patent US2004/167142 A1

1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde is explicitly cited as an intermediate in SmithKline Beecham patent US2004/167142 A1, appearing on page/column 24 [1][2]. This patent relates to the synthesis of biologically active pyrazole derivatives. In contrast, many simpler N1-alkyl analogs (e.g., 1-methyl, 1-ethyl) are more commonly used as general building blocks without specific documented roles in major pharmaceutical patents. The inclusion in a patent from a major pharmaceutical company suggests that the methoxyethyl substituent imparts specific properties (e.g., improved pharmacokinetics, target binding) that were deemed valuable enough to pursue intellectual property protection.

Patent Track Record
Class-level inference
Cited in SmithKline Beecham patent US2004/167142 A1
May support drug-discovery programs with prior pharmaceutical use context
Patent literature analysis; direct citation of CAS 304693-70-7
Medicinal Chemistry Pharmaceutical Intermediate Patent Drug Discovery

Optimal Research and Industrial Applications for 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization for Balanced ADME Properties

The intermediate LogP (0.342) and moderately increased PSA (44.12 Ų) of 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde, compared to more polar or more lipophilic N1-substituted analogs, make it an ideal building block for medicinal chemistry campaigns aiming to optimize oral bioavailability and CNS penetration [1][2]. The 2-methoxyethyl side chain provides a favorable balance of solubility and permeability, which is particularly valuable during the hit-to-lead and lead optimization phases. Furthermore, its documented use as an intermediate in SmithKline Beecham patent US2004/167142 A1 [3] validates its utility in pharmaceutical research, offering a proven starting point for the synthesis of novel bioactive pyrazole derivatives.

Synthetic Chemistry: Reliable Intermediate for Sensitive Transformations Requiring High Purity

Given the stringent storage requirements (inert gas, 2–8°C) and the commercial availability of high-purity grades (≥98%) [1], 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde is well-suited for demanding synthetic transformations where trace impurities or oxidative degradation could compromise reaction outcomes. Applications include metal-catalyzed cross-couplings, reductive aminations, and multi-step syntheses of complex molecules where each intermediate must be of verified purity. The aldehyde functionality serves as a versatile handle for C–C and C–N bond formation [2], and the stable supply chain ensures reproducibility in both academic and industrial settings.

Agrochemical and Material Science: Functional Building Block for Specialty Molecules

The balanced physicochemical profile and reactive aldehyde of 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde position it as a valuable intermediate beyond pharmaceuticals. Its LogP (0.342) and PSA (44.12 Ų) [1] may impart favorable environmental fate and uptake properties in agrochemical design. The methoxyethyl group can enhance solubility in polar solvents, facilitating solution-phase syntheses of functional materials [2]. The compound's versatility is further underscored by its ability to undergo condensation and nucleophilic addition reactions, enabling the construction of diverse pyrazole-containing scaffolds for applications in crop protection, liquid crystals, or organic electronics.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Intermediate LogP and moderate PSA
Balance of permeability and solubility in ADME assays
Sensitive synthetic transformations
High purity and defined inert storage
Reproducibility in metal-catalyzed or multi-step syntheses
Agrochemical and functional material design
Reactive aldehyde and balanced physicochemical profile
Solubility and environmental fate property screening

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